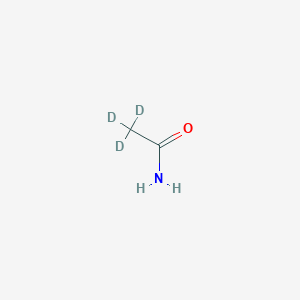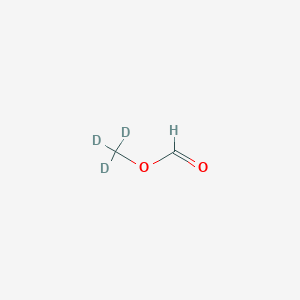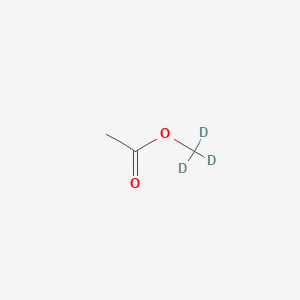
DI-Iso-propyl-D14-amine
Overview
Description
DI-Iso-propyl-D14-amine is a secondary amine with the chemical formula C6H15N. It is a colorless liquid with an ammonia-like odor. This compound is a deuterated form of diisopropylamine, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-Iso-propyl-D14-amine can be synthesized through the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst. The reaction is as follows:
NH3+2(CH3)2CO+2H2→C6H15N+2H2O
This method is efficient and commonly used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DI-Iso-propyl-D14-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly due to its secondary amine nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines depending on the reagents used.
Scientific Research Applications
DI-Iso-propyl-D14-amine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor to prepare lithium diisopropylamide (LDA), a strong, non-nucleophilic base used in organic synthesis.
Biology: It is employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require isotopic labeling for tracking and analysis.
Industry: It is used in the production of rubber vulcanization agents and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of DI-Iso-propyl-D14-amine involves its role as a nucleophile in organic reactions. Its bulky structure makes it a selective nucleophile, allowing it to participate in specific reactions without unwanted side reactions. In biological systems, its deuterated form helps in tracing and studying metabolic pathways by replacing hydrogen atoms with deuterium, which can be detected using spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A smaller and less bulky secondary amine.
Diethylamine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triisopropylamine: A more bulky tertiary amine.
N,N-Diisopropylethylamine:
Uniqueness
DI-Iso-propyl-D14-amine is unique due to its deuterated form, which makes it particularly valuable in isotopic labeling studies. Its selective nucleophilicity and bulky structure also make it a preferred reagent in specific organic synthesis reactions where selectivity is crucial .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMVDZJSHZZME-ZVEBFXSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















